(1R)-1-(4-bromophenyl)-2-chloroethan-1-ol
Description
Significance of Enantioenriched Halohydrins in Modern Organic Synthesis
Enantioenriched halohydrins are prized for their versatility as precursors to other valuable chiral molecules. The hydroxyl group can be readily derivatized or activated, while the halogen atom serves as an excellent leaving group in nucleophilic substitution reactions. This dual reactivity allows for the stereospecific construction of complex molecular architectures.
One of the most common and significant applications of chiral halohydrins is their conversion into enantiopure epoxides. nih.govnih.gov This transformation is typically achieved through an intramolecular Williamson ether synthesis, where treatment with a base deprotonates the alcohol, and the resulting alkoxide displaces the adjacent halide to form the three-membered epoxide ring. These chiral epoxides are, in turn, crucial intermediates for the synthesis of a wide range of biologically active compounds, including amino alcohols and diols.
Furthermore, the development of chemoenzymatic routes has broadened the accessibility and application of enantioenriched halohydrins. These methods often employ enzymes, such as lipases or alcohol dehydrogenases, to achieve high enantioselectivity in their synthesis, making them attractive for industrial-scale production. chemicalbook.comscbt.com The use of halohydrin dehalogenases also represents a powerful biocatalytic approach for the transformation of epoxides.
Overview of (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol in Contemporary Synthetic Chemistry
This compound is a specific chiral halohydrin that has garnered attention as a valuable building block in asymmetric synthesis. Its structure incorporates a bromine-substituted phenyl ring, a chiral secondary alcohol, and a chloromethyl group. The "1R" designation specifies the absolute configuration at the stereocenter bearing the hydroxyl group.
The presence of the bromophenyl moiety offers a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the introduction of diverse substituents. The chiral alcohol and the adjacent chlorine atom provide the classic halohydrin reactivity, enabling its conversion to the corresponding chiral epoxide or other derivatives through stereospecific reactions.
The primary route to obtaining this highly valuable chiral molecule is through the enantioselective reduction of its prochiral ketone precursor, 2-chloro-1-(4-bromophenyl)ethanone. Biocatalysis, particularly the use of alcohol dehydrogenases, has proven to be a highly effective method for achieving this transformation with excellent enantiomeric excess.
Detailed Research Findings: Synthesis of this compound
The enantioselective synthesis of this compound is most effectively achieved through the asymmetric reduction of 2-chloro-1-(4-bromophenyl)ethanone. Biocatalytic methods employing alcohol dehydrogenases (ADHs) have shown remarkable success in this regard.
A notable study demonstrated the use of a secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) and its mutants for the asymmetric reduction of various 2-haloacetophenones. For the synthesis of (R)-2-chloro-1-(4′-bromophenyl)-1-ethanol, the P84S/I86A mutant of TeSADH yielded the product with high enantioselectivity (>99% ee) and quantitative conversion. This highlights the power of protein engineering to develop highly specific and efficient biocatalysts for the production of enantiopure halohydrins.
The general reaction scheme involves the enzymatic reduction of the ketone using a cofactor such as NADPH, which is often regenerated in situ using a coupled enzyme system, for instance, a glucose dehydrogenase with glucose as the sacrificial substrate.
Below are interactive data tables summarizing the synthesis of the precursor and the biocatalytic reduction to the final product.
Table 1: Synthesis of the Precursor 1-(4-bromophenyl)-2-chloroethan-1-one
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| 2,2,2-trichloro-1-phenylethanone | CuCl, 2,2'-bipyridyl, 1,2-dichloroethane, benzene (B151609), reflux, 1.5 h | 1-(4-bromophenyl)-2-chloroethan-1-one | 45-70% | chemicalbook.com |
Table 2: Biocatalytic Reduction of 2-chloro-1-(4-bromophenyl)ethanone
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Conversion | Reference |
| 2-chloro-1-(4-bromophenyl)ethanone | TeSADH mutant (P84S/I86A) | This compound | >99% | Quantitative |
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(4-bromophenyl)-2-chloroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBKYBZRHPFKQX-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCl)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Chiral 1r 1 4 Bromophenyl 2 Chloroethan 1 Ol
Chemoenzymatic Approaches to Enantiomerically Pure α-Halo-β-hydroxy Systems
Chemoenzymatic strategies are particularly effective for generating chiral α-halo-β-hydroxy compounds. These approaches leverage the high stereoselectivity of enzymes for key transformations that are often difficult to achieve with traditional chemical methods. The use of biocatalysts can lead to products with high enantiomeric excess (ee) under mild reaction conditions. nih.govresearchgate.net
One of the most direct routes to chiral alcohols is the asymmetric reduction of a prochiral ketone precursor. researchgate.net Biocatalytic reduction employs enzymes, primarily oxidoreductases, to deliver a hydride to the carbonyl group with high facial selectivity, thereby establishing the desired stereocenter.
The synthesis of (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol can be achieved through the stereoselective reduction of its corresponding ketone, 1-(4-bromophenyl)-2-chloroethan-1-one. This transformation is a key step where the chirality of the molecule is introduced. While direct studies on this specific substrate are not widely published, extensive research on analogous α-haloketones demonstrates the feasibility and efficiency of this biocatalytic approach. researchgate.netresearchgate.netblucher.com.br
Microbial whole-cell catalysis is a popular and effective method for preparing chiral alcohols. researchgate.net For instance, various microorganisms have been successfully used for the asymmetric reduction of 4-bromoacetophenone, a structurally similar compound, to produce the corresponding chiral alcohol. blucher.com.br Similarly, the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using a ketoreductase from Lactobacillus kefiri has been shown to produce the chiral alcohol with an enantiomeric excess greater than 99%. researchgate.net These examples highlight the potential of using whole-cell biocatalysts or isolated enzymes for the production of this compound.
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Ketoreductase (from Lactobacillus kefiri) | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >99% | Full conversion | researchgate.net |
| 1-(2-chlorophenyl)ethanone | Lactobacillus curvatus (whole-cell) | (S)-1-(2-chlorophenyl)ethanol | >99% | High | researchgate.net |
| 4-bromoacetophenone | Various microorganisms (whole-cell) | (R)- or (S)-1-(4-bromophenyl)ethanol | Variable | Variable | blucher.com.br |
| ethyl 4-chloro-3-oxo-butanate | Carbonyl Reductases (DhCR and CgCR) | (S)- and (R)-ethyl 4-chloro-3-hydroxybutanoate | >99% | 92.5-93.0% | researchgate.net |
Oxidoreductases, and specifically alcohol dehydrogenases (ADHs), are a class of enzymes widely employed for the stereoselective synthesis of chiral alcohols. nih.gov These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. For synthetic purposes, they are typically used in the reductive direction, converting a ketone to a specific enantiomer of a secondary alcohol. mdpi.com
ADHs are highly valuable because they can provide access to both (R)- and (S)-enantiomers of an alcohol, often by selecting an appropriate enzyme from a panel. nih.gov For example, in the reduction of β-keto sulfones, the enzyme KRED-119 yielded the (S)-alcohol with 98% ee, while an ADH from Ralstonia sp. (RasADH) produced the (R)-antipode with high selectivity. nih.gov This stereocomplementarity is a significant advantage of biocatalysis. researchgate.net The reduction process requires a hydride donor, which is typically a nicotinamide (B372718) cofactor (NADH or NADPH). To make the process economically viable, a cofactor regeneration system is employed, often using a sacrificial alcohol like isopropanol, which is oxidized to acetone (B3395972) by the same enzyme. nih.govmdpi.com
| Enzyme Type | Substrate Type | Key Feature | Reference |
|---|---|---|---|
| Alcohol Dehydrogenase (ADH) from Ralstonia sp. | 1,4-diaryl-1,4-diketones | Produces (1S,4S)-diols with high diastereo- and enantioselectivity (>98% de, >99% ee). | mdpi.com |
| Ketoreductases (KREDs) | β-Keto sulfones | Enzyme selection allows access to both (R)- and (S)-β-hydroxy sulfones in high ee. | nih.gov |
| Carbonyl Reductases (DhCR, CgCR) | α-Haloketones | Stereocomplementary enzymes provide access to both enantiomers of α-halohydrins. | researchgate.net |
| Alcohol Dehydrogenase (ADH) | Acetone | Used in a cascade reaction to remove acetone, shifting the equilibrium of a transaminase reaction. | mdpi.com |
Enzymatic Deracemization and Kinetic Resolution Strategies for Chiral Haloalcohols
When a racemic mixture of a haloalcohol is available, enzymatic strategies can be used to isolate one enantiomer. The two primary methods are kinetic resolution and deracemization. Kinetic resolution separates enantiomers based on different reaction rates, while deracemization aims to convert the entire racemic mixture into a single enantiomer. wikipedia.orgrsc.org
Haloalkane dehalogenases (HLDs) are enzymes that catalyze the cleavage of carbon-halogen bonds in halogenated compounds to form the corresponding alcohol and a halide ion. muni.czwikipedia.org These enzymes are highly interesting for biocatalysis because the hydrolytic replacement of the halide occurs stereospecifically, making them suitable for the kinetic resolution of racemic haloalkanes and haloalcohols. researchgate.net
In a kinetic resolution of a racemic haloalcohol, one enantiomer is preferentially converted by the HLD, leaving the unreacted enantiomer in high enantiomeric excess. researchgate.netrug.nl For example, HLDs have been used in the kinetic resolution of various α-bromoesters and β-bromoalkanes. researchgate.net The enantioselectivity of the reaction is often high, with reported E-values (enantiomeric ratio) exceeding 200 for the resolution of certain α-bromoamides. rug.nl A limitation of standard kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. wikipedia.orgmuni.cz
Related enzymes, known as halohydrin dehalogenases (Hhe), catalyze the intramolecular displacement of a halogen by a vicinal hydroxyl group to form an epoxide. nih.gov This reaction is often highly enantioselective and provides an effective method for the kinetic resolution of racemic halohydrins, yielding both an enantiopure epoxide and the remaining enantiopure haloalcohol. nih.govresearchgate.net
To overcome the 50% yield limit of conventional kinetic resolution and to enhance enantiopurity, tandem processes can be employed. researchgate.net These processes integrate a second reaction that either recycles the unwanted enantiomer or further enriches the desired one.
One such strategy is a two-reaction, one-enzyme tandem process. For example, a haloalkane dehalogenase can first catalyze the desymmetrization of a dihaloalkane to produce a chiral haloalcohol, which is then subjected to a kinetic resolution by the same enzyme in the same pot. researchgate.net This sequential reaction has been shown to increase the enantiomeric excess of the resulting haloalcohol to over 97%. researchgate.net
Another powerful approach is dynamic kinetic resolution (DKR), which combines an enzymatic resolution with an in-situ racemization of the less reactive enantiomer. mdpi.com For β-chloro alcohols, a successful DKR has been achieved by combining an enzymatic resolution with a ruthenium-catalyzed alcohol isomerization, leading to conversions of up to 99% and an ee of up to 97%. nih.gov This chemoenzymatic approach allows for the theoretical conversion of 100% of the starting racemate into a single enantiopure product. mdpi.com Similarly, deracemization can be achieved by coupling an oxidation reaction that converts the alcohol to a ketone with a subsequent stereoselective enzymatic reduction, a process that can be performed in one pot using compartmentalization techniques. rsc.orgnih.gov
Asymmetric Chemical Synthesis of this compound
The synthesis of the chiral halohydrin, this compound, necessitates precise control over stereochemistry. This can be achieved through several sophisticated synthetic methodologies, primarily involving the asymmetric ring-opening of epoxides or the stereocontrolled halofunctionalization of alkenes. These approaches are critical for producing the desired enantiomerically pure compound, which serves as a valuable building block in various chemical syntheses.
Enantioselective Ring-Opening Reactions of Epoxides
A prominent strategy for synthesizing chiral β-halohydrins is the enantioselective ring-opening (ARO) of prochiral epoxides. This method involves the desymmetrization of a meso or prochiral epoxide, or the kinetic resolution of a racemic epoxide, using a chiral catalyst or reagent. organicreactions.orgmdpi.com The starting material for producing this compound via this route would typically be 2-(4-bromophenyl)oxirane, also known as 4-bromostyrene (B1200502) oxide. nih.gov
Regio- and Stereoselective Halogenolysis of Analogous Aryl Epoxides
The ring-opening of an epoxide with a hydrogen halide (halogenolysis) can proceed via different mechanisms, leading to specific regio- and stereoisomers. The regioselectivity of the attack by the halide nucleophile is highly dependent on the reaction conditions. libretexts.org
Acid-Catalyzed Opening : In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. For an unsymmetrical epoxide like 4-bromostyrene oxide, the nucleophilic attack (by Cl⁻) occurs at the more substituted carbon (the benzylic position). This is because the transition state has significant Sₙ1 character, with a partial positive charge developing on the carbon atom that can best stabilize it, which is the benzylic carbon. The reaction proceeds with inversion of configuration, resulting in an anti-addition of the hydrogen and the halide across the former C-O bond. libretexts.org
Base-Catalyzed Opening : Under basic or neutral conditions, the ring-opening follows an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. libretexts.org For 4-bromostyrene oxide, this would be the terminal carbon, leading to the formation of the regioisomeric product, 2-(4-bromophenyl)-2-hydroxy-1-chloroethane, which is not the desired compound.
Therefore, to achieve the correct regiochemistry for 1-(4-bromophenyl)-2-chloroethan-1-ol, where the chlorine is on the terminal carbon and the hydroxyl group is on the benzylic carbon, the reaction must be controlled to ensure the chloride ion attacks the less substituted carbon. This can be achieved through carefully selected catalytic systems that govern both regio- and enantioselectivity. Halohydrin dehalogenase enzymes, for instance, have been shown to exhibit strict regioselectivity in the ring-opening of styrene (B11656) oxide derivatives. nih.gov While many are β-regioselective, specific enzymes have been identified that provide α-position regioselectivity, which would be required here. nih.gov
The stereochemistry of the halogenolysis is typically anti. The nucleophile attacks the carbon atom from the side opposite to the C-O bond, leading to an inversion of the stereocenter being attacked. libretexts.org This stereospecificity is crucial for establishing the desired (1R) configuration from an appropriately chosen chiral starting material or through an asymmetric catalytic process.
Catalytic Systems for Asymmetric Epoxide Ring-Opening
Achieving high enantioselectivity in the ring-opening of epoxides requires the use of chiral catalysts. Metal-salen complexes have emerged as a particularly effective class of catalysts for these transformations. mdpi.comnih.gov
Jacobsen and others have developed chromium (Cr) and cobalt (Co) based salen catalysts for the asymmetric ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides. nih.govunits.it The general mechanism is believed to involve a cooperative bimetallic system where one metal center acts as a Lewis acid to activate the epoxide, while another metal center delivers the nucleophile. nih.gov
For the synthesis of this compound, a chiral catalyst would be used to facilitate the enantioselective attack of a chloride source on 4-bromostyrene oxide. While nucleophiles like azides (often from TMSN₃) have been extensively studied, the principles extend to halide nucleophiles. nih.govunits.it For example, chiral phosphinothiourea derivatives have been successfully used to catalyze the enantioselective ring-opening of meso-aziridines with HCl, a process analogous to epoxide opening. nih.gov Other systems, such as those employing chiral amines and Lewis acids, have been developed for the enantioselective fluorination of epoxides. acs.org
Table 1: Catalytic Systems for Asymmetric Ring-Opening of Epoxides
| Catalyst Type | Metal/Core | Nucleophile Source | Key Feature | Reference |
|---|---|---|---|---|
| Salen Complexes | Cr, Co | TMSN₃, H₂O (hydrolytic) | Cooperative bimetallic mechanism; high enantioselectivity for kinetic resolutions. | nih.gov, units.it |
| Phosphinothiourea | N/A | HCl | Activates HCl via protonation to form a phosphonium (B103445) chloride complex. | nih.gov |
| Cooperative Dual-Catalyst | Chiral Amine / Chiral Lewis Acid | Benzoyl Fluoride (B91410) | Enables use of a soluble, latent fluoride source for fluorination. | acs.org |
Stereocontrolled Halofunctionalization of Alkenes
An alternative and powerful route to chiral halohydrins is the direct halofunctionalization of an alkene. For the target molecule, this would involve the reaction of 4-bromostyrene with a chlorine source in the presence of water. This reaction, known as halohydrin formation, adds a halogen and a hydroxyl group across the double bond. leah4sci.comchadsprep.com
Diastereoselective Halohydrin Formation from Alkene Precursors
The halohydrin formation reaction is known to be both regioselective and stereoselective. leah4sci.commasterorganicchemistry.com When an alkene like 4-bromostyrene reacts with chlorine (Cl₂) in water, the reaction proceeds with Markovnikov regioselectivity. leah4sci.comchadsprep.com This means the electrophilic species (Cl⁺) adds to the less substituted carbon of the double bond, and the nucleophile (H₂O) adds to the more substituted carbon, which is the benzylic carbon capable of better stabilizing a positive charge. chadsprep.comlibretexts.org This regiochemical outcome directly yields the desired constitutional isomer, 1-(4-bromophenyl)-2-chloroethan-1-ol.
The reaction is also stereoselective, yielding exclusively the anti-addition product. masterorganicchemistry.comlibretexts.org This means the chlorine atom and the hydroxyl group are added to opposite faces of the original alkene plane. However, the reaction of an achiral alkene like 4-bromostyrene with an achiral reagent like Cl₂/H₂O will produce a racemic mixture of (1R,2R)- and (1S,2S)-1-(4-bromophenyl)-2-chloroethan-1-ol. To induce enantioselectivity, a chiral reagent or catalyst is required. While enantioselective bromochlorination of allylic alcohols has been developed, a general method for the enantioselective chlorohydrin formation from unfunctionalized styrenes remains a significant challenge. nih.gov
Mechanistic Insights into Anti-Addition Pathways in Halohydrin Synthesis
The mechanism of halohydrin formation explains both the observed regioselectivity and stereoselectivity. masterorganicchemistry.comyoutube.com
Formation of a Halonium Ion : The reaction is initiated by the electrophilic attack of the alkene's π-electrons on the halogen molecule (e.g., Cl₂). This expels a halide ion (Cl⁻) and forms a cyclic three-membered intermediate called a chloronium ion. libretexts.orgyoutube.com This bridged ion prevents the formation of a discrete carbocation, thus precluding any potential molecular rearrangements. chadsprep.com
Nucleophilic Attack by Water : The solvent, water, is present in a much higher concentration than the displaced chloride ion and therefore acts as the dominant nucleophile. youtube.comyoutube.com Water attacks one of the carbons of the chloronium ion. This attack occurs in an Sₙ2 fashion from the side opposite the chloronium bridge, which accounts for the anti-stereochemistry of the addition. chadsprep.commasterorganicchemistry.com
Regioselectivity of Attack : In an unsymmetrical chloronium ion, such as that formed from 4-bromostyrene, the positive charge is shared between the chlorine and the two carbons. The benzylic carbon bears a greater degree of partial positive charge due to its greater substitution. Consequently, the water nucleophile preferentially attacks this more electrophilic, more substituted carbon. leah4sci.comyoutube.comyoutube.com
Deprotonation : The resulting intermediate is a protonated halohydrin (an oxonium ion). A final, rapid deprotonation step by a water molecule or another base yields the neutral halohydrin product. libretexts.orgyoutube.com
This well-established mechanism ensures that the reaction of 4-bromostyrene with Cl₂/H₂O provides the 1-hydroxy-2-chloro constitutional isomer with a defined trans relationship between the two newly introduced functional groups. masterorganicchemistry.com
Table 2: Mechanistic Steps of Halohydrin Formation
| Step | Description | Key Intermediate | Stereochemical Outcome |
|---|---|---|---|
| 1 | Electrophilic attack of alkene on Cl₂. | Bridged Chloronium Ion | Defines the face for subsequent attack. |
| 2 | Nucleophilic attack by H₂O. | Protonated Halohydrin | Backside attack leads to anti-addition. |
| 3 | Deprotonation of the oxonium ion. | Neutral Halohydrin | Final product formation. |
Strategies for Controlling Absolute Configuration at the Stereogenic Center
The primary approach to producing enantiomerically pure this compound involves the asymmetric reduction of the prochiral ketone, 2-chloro-1-(4-bromophenyl)ethanone. Several catalytic methods have proven effective in achieving high levels of enantioselectivity for this transformation. These methods can be broadly categorized into three main strategies: Corey-Bakshi-Shibata (CBS) reduction, transition-metal-catalyzed asymmetric hydrogenation, and biocatalytic reduction.
The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. organic-chemistry.orgijprs.comorganic-chemistry.org This reaction utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane (B79455) reducing agent and the ketone substrate, thereby directing the hydride delivery to one of the enantiotopic faces of the carbonyl group. organic-chemistry.orginsuf.org The predictability and high enantiomeric excess (e.e.) achievable with this method make it a popular choice for synthesizing chiral alcohols. organic-chemistry.org
The catalyst is typically prepared from a chiral amino alcohol, with (S)-α,α-diphenyl-2-pyrrolidinemethanol being a common precursor for the synthesis of (R)-alcohols. nih.gov The oxazaborolidine catalyst can be used in stoichiometric amounts or, more commonly, as a catalyst generated in situ. organic-chemistry.orgresearchgate.net The in situ generation from a chiral lactam alcohol and borane simplifies the procedure and often provides comparable enantioselectivity to the isolated catalyst. organic-chemistry.org
For the synthesis of this compound, the (S)-oxazaborolidine catalyst would be employed to reduce 2-chloro-1-(4-bromophenyl)ethanone. The bulky phenyl groups of the catalyst effectively shield one face of the ketone, leading to the preferential formation of the (R)-alcohol. Research on the reduction of the closely related substrate, 2-chloro-1-phenylethanone, using a chiral lactam alcohol-derived oxazaborolidine catalyst has demonstrated the efficacy of this approach, affording the corresponding (S)-alcohol with excellent enantioselectivity (91-98% e.e.). nih.gov This suggests that high enantioselectivity can also be expected for the 4-bromo-substituted analogue.
Table 1: CBS Reduction of Prochiral Ketones Using an in situ Generated Oxazaborolidine Catalyst
| Entry | Ketone Substrate | Catalyst Loading (mol%) | Borane (equiv) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Product Configuration |
| 1 | Acetophenone | 10 | 1.0 | 95 | 96 | R |
| 2 | 2-Chloro-1-phenylethanone | 10 | 1.0 | 88 | 91 | S |
| 3 | α-Tetralone | 10 | 1.0 | 92 | 85 | R |
Data adapted from a study on the enantioselective reduction of various ketones using a chiral lactam alcohol-derived oxazaborolidine catalyst. nih.gov
Transition-metal-catalyzed asymmetric hydrogenation is another powerful tool for the synthesis of chiral alcohols from prochiral ketones. Among the various catalytic systems, iridium-based catalysts have shown remarkable efficiency and selectivity for the hydrogenation of halogenated ketones. researchgate.net These catalysts typically consist of an iridium metal center coordinated to a chiral ligand.
For the synthesis of chiral halohydrins, iridium catalysts featuring chiral tridentate ligands, such as f-amphox, have been successfully developed. researchgate.net These catalytic systems operate under basic conditions and can achieve high conversions and excellent enantioselectivities for a range of halogenated ketones. researchgate.net A gram-scale synthesis has been demonstrated with a very low catalyst loading (S/C = 20,000), highlighting the practical utility of this method. researchgate.net The application of an iridium catalyst with a suitable chiral ligand to the hydrogenation of 2-chloro-1-(4-bromophenyl)ethanone is a promising strategy for the large-scale production of this compound.
Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Halogenated Ketones
| Entry | Substrate | Catalyst | S/C Ratio | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | 2-Chloro-1-phenylethanone | (S)-Ir/f-amphox | 2,000 | >99 | >99 |
| 2 | 2-Bromo-1-phenylethanone | (S)-Ir/f-amphox | 2,000 | >99 | >99 |
| 3 | 2-Chloro-1-(4-methoxyphenyl)ethanone | (S)-Ir/f-amphox | 2,000 | >99 | >99 |
Data adapted from a study on the iridium-catalyzed asymmetric hydrogenation of halogenated ketones. researchgate.net
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. researchgate.net Enzymes, particularly ketoreductases (KREDs), are widely used for the asymmetric reduction of prochiral ketones. researchgate.net These enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity, operating under mild reaction conditions in aqueous media.
The synthesis of this compound can be achieved through the biocatalytic reduction of 2-chloro-1-(4-bromophenyl)ethanone using a suitable ketoreductase. The stereochemical outcome of the reduction is determined by the specific enzyme used, as different enzymes can exhibit opposite stereopreferences (either Prelog or anti-Prelog). nih.govresearchgate.net For instance, whole cells of Acetobacter pasteurianus have been shown to effectively catalyze the anti-Prelog reduction of various prochiral ketones, yielding the corresponding (R)-alcohols with high enantiomeric excess. nih.govresearchgate.net The successful biocatalytic reduction of 3-chloropropiophenone (B135402) to (S)-3-chloro-1-phenylpropanol with high yield and enantioselectivity underscores the potential of this approach for the synthesis of chiral halohydrins. nih.gov The screening of a library of ketoreductases would be a crucial step in identifying an enzyme with the desired activity and selectivity for the production of this compound.
Table 3: Biocatalytic Reduction of Prochiral Ketones
| Entry | Substrate | Biocatalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) | Product Configuration |
| 1 | 2-Octanone | Acetobacter pasteurianus GIM1.158 | 95.0 | >99.9 | R |
| 2 | 3-Chloropropiophenone | Acetobacter pasteurianus GIM1.158 | 94.9 | 99.7 | S |
| 3 | 4'-Chloroacetophenone | Acetobacter pasteurianus GIM1.158 | 92.3 | 99.8 | R |
Data adapted from a study on the biocatalytic anti-Prelog reduction of prochiral ketones. nih.govresearchgate.net
Reactivity and Transformations of 1r 1 4 Bromophenyl 2 Chloroethan 1 Ol in Organic Synthesis
Utility as a Chiral Building Block in Complex Molecule Synthesis
The enantiomerically pure nature of (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol makes it a significant precursor for the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. chemicalbook.comcsbsju.edunih.gov The defined stereochemistry at the benzylic position is crucial for establishing the ultimate stereochemical configuration of the target molecule, which is often a key determinant of its biological activity. google.com
One notable application of this chiral building block is in the synthesis of intermediates for anticoagulant drugs. For instance, derivatives of this compound can be elaborated into key fragments of Factor Xa inhibitors like Rivaroxaban. chemicalbook.comblogspot.comgoogle.com The synthesis of these complex molecules often involves the initial transformation of the chlorohydrin moiety into other functional groups, such as azides or epoxides, which then undergo further reactions to construct the final drug scaffold. The bromophenyl group also offers a handle for further modifications, such as cross-coupling reactions, to build molecular complexity. researchgate.net
The production of single enantiomers of drug intermediates is of paramount importance in the pharmaceutical sector, and the use of readily available chiral starting materials like this compound provides an efficient strategy to achieve this goal. chemicalbook.comnih.gov
Stereospecific Reactions of Chiral β-Haloalcohols
The reactivity of this compound is dominated by the interplay between the hydroxyl and chloro substituents on adjacent carbons. This arrangement facilitates a number of stereospecific reactions, where the configuration of the starting material dictates the stereochemistry of the product.
Nucleophilic Substitution Reactions: Stereochemical Outcomes and Pathway Analysis
Nucleophilic substitution reactions at the carbon bearing the chlorine atom are a common transformation for β-haloalcohols. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism. In the case of this compound, a secondary alkyl halide, the substitution typically proceeds via an S_N2 pathway, which is characterized by an inversion of configuration at the reaction center. csbsju.edulibretexts.orgpressbooks.publibretexts.orgchemguide.co.uk
For example, the reaction with a nucleophile like sodium azide (B81097) (NaN₃) would be expected to yield the corresponding (1R,2S)-1-(4-bromophenyl)-2-azidoethan-1-ol with high stereoselectivity. The azide ion attacks the carbon-chlorine bond from the backside, leading to the displacement of the chloride ion and an inversion of the stereocenter at C2. csbsju.edu This stereospecific transformation is crucial for the synthesis of chiral amino alcohols, which are important pharmacophores. chemicalbook.comorganic-chemistry.org
It is important to note that the reaction conditions, including the choice of solvent and nucleophile, can influence the reaction pathway. While the S_N2 mechanism is generally favored for secondary halides, conditions that promote carbocation formation could lead to a competing S_N1 pathway, resulting in a loss of stereochemical integrity. csbsju.edu
Intramolecular Cyclization to Chiral Epoxides (e.g., Darzens-type Condensation)
A key reaction of β-haloalcohols is their intramolecular cyclization to form epoxides upon treatment with a base. For this compound, this reaction proceeds via an intramolecular Williamson ether synthesis. The hydroxyl group is first deprotonated by the base to form an alkoxide, which then acts as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom in an S_N2 fashion. This intramolecular attack results in the formation of a three-membered ring, the epoxide, with inversion of configuration at the carbon that was attacked.
This transformation of this compound is expected to yield the corresponding (R)-2-(4-bromophenyl)oxirane. nih.gov The stereochemistry of the starting material directly controls the stereochemistry of the resulting epoxide, making this a valuable method for the synthesis of enantiomerically pure epoxides. These chiral epoxides are themselves versatile intermediates that can undergo a variety of ring-opening reactions with different nucleophiles to introduce new functional groups with controlled stereochemistry. nih.govnih.gov
Derivatization Strategies for Enhancing Synthetic Utility
To further expand the synthetic utility of this compound, various derivatization strategies can be employed. These strategies often involve the protection of the hydroxyl group or the conversion of the chloro or bromo groups into other functionalities.
Protective Group Chemistry and Chemoselectivity in Transformations
The hydroxyl group in this compound can interfere with certain reactions, making its protection necessary. Silyl (B83357) ethers are a common choice for protecting hydroxyl groups due to their ease of formation and cleavage under specific conditions. organic-chemistry.orgnih.govharvard.eduorganic-chemistry.orgsinica.edu.tw
A frequently used silyl protecting group is the tert-butyldimethylsilyl (TBDMS) group. The alcohol can be reacted with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) to form the corresponding TBDMS ether. This protection strategy allows for a wide range of subsequent transformations to be carried out on other parts of the molecule without affecting the hydroxyl group. The TBDMS group is stable to many reaction conditions but can be selectively removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgnih.gov
The choice of protecting group is critical for achieving chemoselectivity in multi-step syntheses. The relative stability of different protecting groups allows for their sequential removal, enabling the selective reaction of different functional groups within the same molecule. harvard.edu
Synthesis of Advanced Intermediates from this compound
This compound is a valuable starting material for the synthesis of more complex chiral intermediates. For example, it can be converted into chiral amino alcohols, which are key components of many biologically active compounds.
One such transformation involves the nucleophilic substitution of the chlorine atom with an azide group, followed by reduction of the azide to an amine. This two-step process, starting from the chiral chlorohydrin, provides access to enantiomerically pure amino alcohols such as (1R,2S)-2-amino-1-(4-bromophenyl)propan-1-ol and related structures. libretexts.orgscbt.com These chiral amino alcohols are important building blocks in the synthesis of various pharmaceuticals. chemicalbook.comorganic-chemistry.org
Furthermore, the bromophenyl group can be utilized for carbon-carbon bond formation through cross-coupling reactions, such as the Suzuki or Heck reactions. This allows for the introduction of diverse substituents on the aromatic ring, leading to a wide array of advanced intermediates for drug discovery and development.
Spectroscopic and Chiral Analytical Characterization of 1r 1 4 Bromophenyl 2 Chloroethan 1 Ol
Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment
The molecular structure and purity of (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol are elucidated through a suite of spectroscopic methods. Each technique provides unique insights into the compound's atomic and molecular properties.
¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methine proton (CH-OH), the methylene (B1212753) protons (CH₂Cl), and the hydroxyl proton. The aromatic protons on the 4-bromophenyl ring would likely appear as two doublets in the range of δ 7.2-7.6 ppm, characteristic of a para-substituted benzene (B151609) ring. The benzylic methine proton, being adjacent to both the aromatic ring and the hydroxyl group, is expected to resonate as a triplet or a double-doublet around δ 4.9-5.1 ppm due to coupling with the adjacent methylene protons. The methylene protons adjacent to the electron-withdrawing chlorine atom would be deshielded and are predicted to appear as a doublet around δ 3.7-3.9 ppm. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for each unique carbon atom. The carbon atoms of the p-bromophenyl group are expected to have signals in the aromatic region (δ 120-145 ppm), with the carbon bearing the bromine atom appearing at a distinct chemical shift. The benzylic carbon (CH-OH) would likely be found in the range of δ 70-75 ppm, while the carbon of the chloromethyl group (CH₂Cl) is anticipated to be in the region of δ 45-50 ppm.
2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of the proton and carbon signals. A COSY spectrum would show correlations between the methine proton and the methylene protons, confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C1 (CH-OH) | 4.9-5.1 (dd) | 70-75 |
| C2 (CH₂Cl) | 3.7-3.9 (m) | 45-50 |
| C3 (Ar-C) | - | 140-142 |
| C4, C8 (Ar-CH) | 7.4-7.6 (d) | 128-130 |
| C5, C7 (Ar-CH) | 7.2-7.4 (d) | 131-133 |
| C6 (Ar-C-Br) | - | 121-123 |
| OH | Variable (s) | - |
Note: Predicted values are based on data from analogous compounds. docbrown.infonih.govyoutube.com 'd' denotes a doublet, 'dd' a double-doublet, 'm' a multiplet, and 's' a singlet.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the alkyl chain would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Cl stretching vibration is anticipated in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The 4-bromophenyl chromophore in the compound is expected to exhibit characteristic absorption maxima in the UV region, likely around 220 nm and 260-270 nm, corresponding to π-π* transitions of the benzene ring.
Characteristic Spectroscopic Data
| Technique | Functional Group | Expected Absorption/Wavelength |
| IR | O-H stretch (alcohol) | 3200-3600 cm⁻¹ (broad) |
| IR | C-H stretch (aromatic) | 3000-3100 cm⁻¹ |
| IR | C-H stretch (aliphatic) | 2850-3000 cm⁻¹ |
| IR | C=C stretch (aromatic) | 1450-1600 cm⁻¹ |
| IR | C-Cl stretch | 600-800 cm⁻¹ |
| UV-Vis | π-π* transition | ~220 nm, ~265 nm |
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular formula of this compound is C₈H₈BrClO, with a molecular weight of approximately 235.51 g/mol . chromatographyonline.com The mass spectrum would show a molecular ion peak (M⁺) cluster characteristic of the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio).
Key fragmentation patterns would be expected to arise from the cleavage of the C-C bond between the benzylic carbon and the chloromethyl group, and the loss of small molecules like H₂O, HCl, and Br. The most abundant fragment would likely correspond to the stable bromotropylium ion or a related benzylic cation.
Predicted Mass Spectrometry Fragmentation
| m/z Value | Possible Fragment |
| 234, 236, 238 | [M]⁺ (Molecular ion cluster) |
| 183, 185 | [M - CH₂Cl]⁺ |
| 155, 157 | [M - H₂O - Cl]⁺ |
| 107 | [C₇H₆Br]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The presence of bromine and chlorine isotopes will result in characteristic isotopic patterns for fragments containing these atoms.
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. For this compound, a single crystal X-ray diffraction analysis would unambiguously confirm the (R)-configuration at the stereogenic carbon atom (C1). This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. This analysis would be crucial for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing. While no specific crystallographic data for this compound has been published, its synthesis in enantiomerically pure form would typically be confirmed by this method. nih.gov
Chiral Analytical Methodologies for Enantiopurity and Absolute Configuration Determination
The determination of enantiomeric purity is critical for any chiral compound intended for biological applications. Chiral chromatography is the most widely used technique for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For a compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The separation would likely be performed in normal-phase or reversed-phase mode, with the choice of mobile phase (e.g., hexane/isopropanol or acetonitrile/water) being optimized to achieve the best resolution. The enantiomeric excess (% ee) of a sample can be accurately quantified by integrating the peak areas of the two enantiomers.
Chiral Gas Chromatography (GC): Chiral GC is another valuable technique for enantioseparation, particularly for volatile compounds. The analyte may need to be derivatized to increase its volatility and improve its interaction with the chiral stationary phase. Cyclodextrin-based chiral capillary columns are commonly used for this purpose. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.
Typical Chiral Chromatography Parameters
| Technique | Chiral Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detection |
| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | UV (e.g., 220 nm) |
| Chiral GC | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | Helium | Flame Ionization (FID) |
Application of Chiral Derivatizing Agents (CDAs) for Diastereomeric Analysis
The direct NMR analysis of enantiomers is often challenging as they exhibit identical spectra in an achiral solvent. To overcome this, chiral derivatizing agents are employed to convert the enantiomeric mixture into a pair of diastereomers. These diastereomers, having different physical and chemical properties, will exhibit distinct NMR spectra, allowing for their differentiation and quantification.
The fundamental principle behind the use of CDAs is the covalent reaction of a chiral substrate, such as this compound, with a highly pure enantiomer of a chiral reagent. This reaction transforms the pair of enantiomers into a pair of diastereomers. For instance, the reaction of a racemic mixture of (R)- and (S)-1-(4-bromophenyl)-2-chloroethan-1-ol with an enantiomerically pure CDA, for example, (R)-Mosher's acid chloride, results in the formation of two diastereomeric esters: (R,R)- and (S,R)-diastereomers.
These newly formed diastereomers possess two chiral centers. The distinct spatial arrangement of the atoms in these diastereomers leads to different magnetic environments for the nuclei. Consequently, the corresponding protons and other NMR-active nuclei will have different chemical shifts (δ) and coupling constants (J) in the NMR spectrum. nih.gov This spectral non-equivalence allows for the determination of the enantiomeric excess (ee) of the original alcohol.
For chromatographic techniques like Liquid Chromatography (LC) and Gas Chromatography (GC), the diastereomers will exhibit different interactions with the stationary phase of the column, leading to different retention times. This allows for their physical separation and quantification. rsc.org
The reaction of this compound with a chiral derivatizing agent, such as (R)-Mosher's acid chloride, proceeds via an esterification reaction, typically in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), which acts as a catalyst and an acid scavenger. units.it
The generalized reaction is as follows:
This compound + (R)-CDA → (R,R)-Diastereomer (1S)-1-(4-bromophenyl)-2-chloroethan-1-ol + (R)-CDA → (S,R)-Diastereomer
Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), and its acid chloride (MTPA-Cl) are among the most widely used chiral derivatizing agents for determining the absolute configuration of chiral alcohols and amines. wikipedia.org Developed by Harry S. Mosher, these reagents react with the chiral alcohol to form MTPA esters. drugfuture.com
The utility of Mosher's reagent in assigning absolute configuration stems from the anisotropic effect of the phenyl ring of the MTPA moiety. In the resulting diastereomeric esters, the phenyl group orients itself in a preferred conformation relative to the substituents around the newly formed ester linkage. This shielding or deshielding effect causes predictable differences in the chemical shifts of the protons adjacent to the stereogenic center of the original alcohol.
For the (R)-MTPA ester of a chiral alcohol, a widely accepted model predicts that the protons on one side of the plane of the C=O bond will be shielded (shifted upfield) and those on the other side will be deshielded (shifted downfield) by the phenyl ring of the MTPA. By analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons of the (S)- and (R)-MTPA esters, the absolute configuration of the alcohol can be determined.
In the case of this compound, after derivatization with both (R)- and (S)-MTPA-Cl to form the respective diastereomeric esters, the ¹H NMR spectra would be analyzed. The key signals to observe would be those of the methine proton (H-1) and the methylene protons (H-2).
Table 1: Expected ¹H NMR Chemical Shift Differences for MTPA Esters of 1-(4-bromophenyl)-2-chloroethan-1-ol
| Proton | Expected Δδ (δS-ester - δR-ester) | Rationale |
| Methine Proton (H-1) | Positive | Based on established Mosher's method models. |
| Methylene Protons (H-2) | Negative | Based on established Mosher's method models. |
This table is illustrative and based on the general principles of Mosher's method. Actual values would need to be determined experimentally.
A detailed conformational analysis, similar to that performed on the analogous compound 1-(4-bromophenyl)-2-fluoroethanol, would be necessary for an unambiguous assignment. rsc.org In such an analysis, the coupling constants between H-1 and the two diastereotopic H-2 protons would also provide crucial information about the rotamer populations, further solidifying the configurational assignment.
The use of ¹⁹F NMR can also be advantageous when using Mosher's reagent, as the trifluoromethyl group provides a sensitive probe with a large chemical shift dispersion and no background signals in typical organic molecules. wikipedia.org The difference in the chemical shift of the CF₃ group in the two diastereomers can be correlated with the absolute configuration.
Computational and Theoretical Studies on 1r 1 4 Bromophenyl 2 Chloroethan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic properties, and the forces that govern molecular interactions.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Related Structure (2-phenylethanol)
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| C-C Bond Length | 1.51 |
| C-O Bond Length | 1.43 |
| C-C-O Bond Angle | 111.8° |
| O-C-C-C Dihedral Angle | 63.3° (gauche) |
Source: Adapted from computational studies on 2-phenylethanol (B73330). researchgate.net
These calculations can also elucidate electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MEP, for instance, can identify the nucleophilic and electrophilic sites within the molecule, which is crucial for predicting its reactivity. nih.gov
The presence of rotatable single bonds in (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol means that it can exist in various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for their interconversion. The rotation around the C1-C2 bond is of particular interest.
The staggered conformations are generally more stable than the eclipsed ones due to lower torsional strain. nih.gov For this molecule, there will be anti and gauche staggered conformations. Computational studies on similar molecules like 2-phenylethanol have shown that gauche conformations can be particularly stable due to stabilizing intramolecular interactions, such as an interaction between the hydroxyl hydrogen and the phenyl ring's pi-electrons. researchgate.net For this compound, the relative energies of the conformers would determine their population at a given temperature. An energy landscape map would graphically represent these conformers and the transition states connecting them.
Table 2: Relative Energies of Butane Conformers (Illustrative Example)
| Conformation | Relative Energy (kJ/mol) |
|---|---|
| Anti | 0 |
| Gauche | 3.8 |
| Eclipsed (H, CH3) | 14 |
| Eclipsed (CH3, CH3) | 19 |
This table illustrates the typical energy differences between conformations.
Noncovalent interactions are critical in determining the physical properties and crystal packing of this compound. The presence of bromine, chlorine, and a hydroxyl group allows for a variety of such interactions.
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonds in the solid state and in solution.
Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with Lewis bases. The bromine atom, being larger and more polarizable, is expected to form stronger halogen bonds than chlorine.
π-Interactions: The 4-bromophenyl group can participate in π-stacking and other π-system interactions.
Computational techniques like Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis are used to visualize and quantify these noncovalent interactions within a crystal lattice. nih.govnih.gov These analyses can reveal the percentage contribution of different types of intermolecular contacts.
Mechanistic Investigations of Reactions Involving this compound
A key reaction of halohydrins is their conversion to epoxides through an intramolecular Williamson ether synthesis. masterorganicchemistry.com Computational studies are invaluable for elucidating the mechanisms of such reactions.
The formation of (R)-1-(4-bromophenyl)oxirane from this compound upon treatment with a base is a classic example of an intramolecular SN2 reaction. organicchemistrytutor.com The reaction proceeds via deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile, attacking the adjacent carbon bearing the chlorine atom and displacing it.
Computational chemistry can model this entire process. Transition state theory allows for the calculation of the structure and energy of the transition state. This involves locating the first-order saddle point on the potential energy surface that connects the reactant (the alkoxide) and the product (the epoxide). The activation energy for the reaction can then be determined. universiteitleiden.nl For this specific reaction, the transition state would feature a partially formed C-O bond and a partially broken C-Cl bond. The stereochemistry of the reaction, which proceeds with inversion of configuration at the carbon being attacked, is also a key feature that can be confirmed computationally. masterorganicchemistry.com
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. rsc.org For the intramolecular cyclization of this compound, the choice of solvent can influence both the initial deprotonation step and the subsequent nucleophilic attack.
Computational models can account for solvent effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. nih.gov
Explicit Solvation Models: A number of solvent molecules are included directly in the calculation, surrounding the solute. This method can model specific solute-solvent interactions, such as hydrogen bonding, but is more computationally demanding. rsc.orgcas.cz
By performing calculations with different solvent models, it is possible to predict how the thermodynamics (reaction energy) and kinetics (activation energy) of the epoxide formation will change in various solvents. For instance, a polar protic solvent might stabilize the reactant alkoxide through hydrogen bonding, potentially affecting the reaction rate.
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one |
| 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone |
| 1-bromo-2-chloroethane |
| 2-phenylethanol |
| 2-phenoxyethanol |
| (R)-1-(4-bromophenyl)oxirane |
| Ethane |
Q & A
Q. What are the recommended laboratory synthesis routes for (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol?
The compound can be synthesized via stereoselective reduction of a ketone precursor (e.g., 2-chloro-1-(4-bromophenyl)ethan-1-one) using chiral catalysts like oxazaborolidines. Key steps include controlling reaction temperature (0–5°C) to minimize racemization and using anhydrous solvents (e.g., THF) to prevent hydrolysis of intermediates. Purification via column chromatography with ethyl acetate/hexane (1:3 v/v) ensures enantiomeric excess >95% .
Q. How can the structural integrity and enantiomeric purity of this compound be validated?
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase to resolve enantiomers. Retention time differences confirm stereochemical purity .
- X-ray crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated for analogous bromophenyl alcohols (e.g., orthorhombic space group P2₁2₁2₁ with Z = 4) .
- NMR spectroscopy : H NMR coupling constants (e.g., Hz for vicinal protons) confirm stereochemistry .
Q. What are the solubility and stability profiles under standard laboratory conditions?
The compound exhibits moderate solubility in polar solvents (e.g., 12 mg/mL in ethanol at 25°C) and high solubility in dichloromethane (>50 mg/mL). It is stable at room temperature in inert atmospheres but prone to oxidation in air, requiring storage under nitrogen at 4°C. Hydroxyl group reactivity necessitates avoidance of strong acids/bases to prevent elimination reactions .
Advanced Research Questions
Q. How does stereochemistry at the chiral center influence its reactivity in nucleophilic substitution reactions?
The (1R) configuration directs nucleophilic attack (e.g., by amines or thiols) to the β-chloro position via steric and electronic effects. Computational modeling (DFT studies) shows the bromophenyl group creates a steric shield, favoring S2 mechanisms with inversion at the chiral center. Contrastingly, racemic mixtures exhibit competing elimination pathways due to reduced stereoelectronic control .
Q. What experimental strategies resolve contradictions in reported reaction yields for catalytic asymmetric syntheses?
Discrepancies in yields (e.g., 60–90%) arise from catalyst loading (1–5 mol%) and solvent polarity variations. Systematic optimization using Design of Experiments (DoE) identifies critical factors:
Q. How can computational models predict its interactions in enzyme inhibition studies?
Molecular docking (AutoDock Vina) using crystal structure data (e.g., a = 11.286 Å, b = 11.539 Å, c = 14.740 Å for analogous chlorophenyl alcohols) reveals binding affinities to cytochrome P450 enzymes. MD simulations highlight hydrogen bonding between the hydroxyl group and active-site residues (e.g., Tyr-96 in CYP101), guiding rational design of inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
